molecular formula C13H18N2O4 B1405011 2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid CAS No. 1363380-86-2

2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid

Cat. No.: B1405011
CAS No.: 1363380-86-2
M. Wt: 266.29 g/mol
InChI Key: CUJDIXRXWMKMID-UHFFFAOYSA-N
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Description

2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could vary depending on the final compound it’s used to synthesize.

Pharmacokinetics

It’s known that the compound is relatively soluble in organic solvents like dmso, but has lower solubility in water . This could impact its bioavailability and distribution in biological systems.

Biochemical Analysis

Biochemical Properties

2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolopyrazine derivatives, including this compound, have been shown to exhibit kinase inhibitory activities . This interaction is crucial as kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can alter the function and activity of the target proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolopyrazine derivatives have demonstrated significant antibacterial, antifungal, and antiviral activities . These activities suggest that this compound can modulate cellular processes to inhibit the growth and proliferation of pathogens.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The kinase inhibitory activity of pyrrolopyrazine derivatives, including this compound, is a key mechanism by which these compounds exert their biological effects . By inhibiting kinases, these compounds can disrupt critical signaling pathways that regulate cell growth, differentiation, and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that pyrrolopyrazine derivatives exhibit varying degrees of stability and degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biological activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may be insufficient to elicit a significant biological response . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can impact its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization can influence the compound’s ability to interact with its target biomolecules and exert its biological effects.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)14-6-7-15-9(8-14)4-5-10(15)11(16)17/h4-5H,6-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJDIXRXWMKMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=C2C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501120608
Record name Pyrrolo[1,2-a]pyrazine-2,6(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-86-2
Record name Pyrrolo[1,2-a]pyrazine-2,6(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrazine-2,6(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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